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molecular formula C12H21NO2S2 B8764780 5-Butyl-N-tert-butylthiophene-2-sulfonamide CAS No. 146013-27-6

5-Butyl-N-tert-butylthiophene-2-sulfonamide

Cat. No. B8764780
M. Wt: 275.4 g/mol
InChI Key: PBBBSXJIJYCYNZ-UHFFFAOYSA-N
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Patent
US05444067

Procedure details

To a solution of 2-(N-t-butylaminosulfonyl)thiophene (2.01 g, 9.18 mmol) in anhydrous THF (17 mL) cooled to -78° C. under N2 was added 2.5 M n-BuLi (10 mL, 2.7 equiv). After stirring at -78° C. for 30 min the bath temperature was raised to -40° C. and the mixture was stirred for an additional 2 hrs. To this mixure was added n-butyliodide (2.0 mL, 2 equiv) and the reaction was allowed to warm to room temperature. After stirring overnight the darkened reaction mixture was quenched with NH4Cl soln and extracted with EtOAc. The organic was washed with brine and dried over anhydrous MgSO4 and concentrated in vacuo. The titled compound was purified by flash chromatography eluting with hex/EtOAc (15:1 to 7:1). Rf=0.32 (6:1 Hex/EtOAc).
Quantity
2.01 g
Type
reactant
Reaction Step One
Name
Quantity
17 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([NH:5][S:6]([C:9]1[S:10][CH:11]=[CH:12][CH:13]=1)(=[O:8])=[O:7])([CH3:4])([CH3:3])[CH3:2].[Li][CH2:15][CH2:16][CH2:17][CH3:18].C(I)CCC>C1COCC1>[CH2:15]([C:11]1[S:10][C:9]([S:6]([NH:5][C:1]([CH3:4])([CH3:2])[CH3:3])(=[O:7])=[O:8])=[CH:13][CH:12]=1)[CH2:16][CH2:17][CH3:18]

Inputs

Step One
Name
Quantity
2.01 g
Type
reactant
Smiles
C(C)(C)(C)NS(=O)(=O)C=1SC=CC1
Name
Quantity
17 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
C(CCC)I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After stirring at -78° C. for 30 min the bath temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was raised to -40° C.
STIRRING
Type
STIRRING
Details
the mixture was stirred for an additional 2 hrs
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
After stirring overnight the darkened reaction mixture
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
was quenched with NH4Cl soln
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The organic was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The titled compound was purified by flash chromatography
WASH
Type
WASH
Details
eluting with hex/EtOAc (15:1 to 7:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(CCC)C1=CC=C(S1)S(=O)(=O)NC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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